molecular formula C22H16O6 B14617246 6,11-Dioxo-1,4,6,11-tetrahydrotetracene-5,12-diyl diacetate CAS No. 58976-90-2

6,11-Dioxo-1,4,6,11-tetrahydrotetracene-5,12-diyl diacetate

Cat. No.: B14617246
CAS No.: 58976-90-2
M. Wt: 376.4 g/mol
InChI Key: UQPYZNYVVKWDDB-UHFFFAOYSA-N
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Description

1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione is a complex organic compound with significant importance in various scientific fields. It is known for its unique chemical structure and properties, making it a subject of interest in chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of 1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione involves several steps and specific reaction conditions. One common method includes the use of 6,11-dihydroxy-5,12-naphthacenedione as a starting material. This compound undergoes acetylation reactions to introduce acetoxy groups at the 5 and 12 positions. The reaction typically requires acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Chemical Reactions Analysis

1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions where the acetoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione can be compared with other similar compounds such as:

Properties

CAS No.

58976-90-2

Molecular Formula

C22H16O6

Molecular Weight

376.4 g/mol

IUPAC Name

(12-acetyloxy-6,11-dioxo-1,4-dihydrotetracen-5-yl) acetate

InChI

InChI=1S/C22H16O6/c1-11(23)27-21-15-9-5-6-10-16(15)22(28-12(2)24)18-17(21)19(25)13-7-3-4-8-14(13)20(18)26/h3-8H,9-10H2,1-2H3

InChI Key

UQPYZNYVVKWDDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C3=C1CC=CC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

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